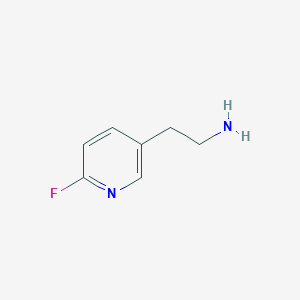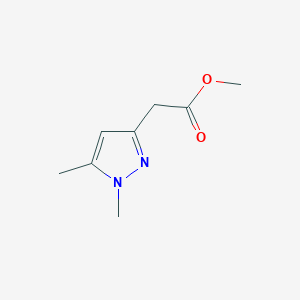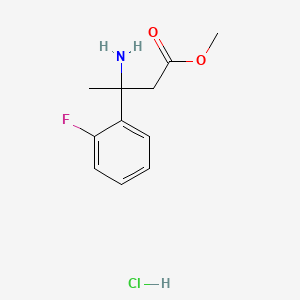![molecular formula C8H12O2 B13462483 5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
5-Oxaspiro[3.4]octane-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxaspiro[34]octane-6-carbaldehyde is a chemical compound with the molecular formula C8H12O2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octane-6-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a carbonyl compound in the presence of an acid catalyst can lead to the formation of the spirocyclic structure. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis and aldehyde introduction can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable and cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
5-Oxaspiro[3.4]octane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 5-Oxaspiro[3.4]octane-6-carboxylic acid
Reduction: 5-Oxaspiro[3.4]octane-6-methanol
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used
科学的研究の応用
5-Oxaspiro[3.4]octane-6-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Oxaspiro[3.4]octane-6-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 5-Oxaspiro[3.4]octane-2-carbaldehyde
- 5-Oxaspiro[2.5]octane-1-carbaldehyde
Comparison
5-Oxaspiro[3.4]octane-6-carbaldehyde is unique due to the position of the aldehyde group and the specific spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
5-oxaspiro[3.4]octane-6-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-6-7-2-5-8(10-7)3-1-4-8/h6-7H,1-5H2 |
InChIキー |
QDMPHGGFUWGDAS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


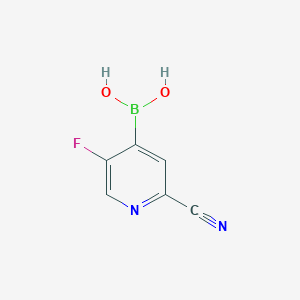
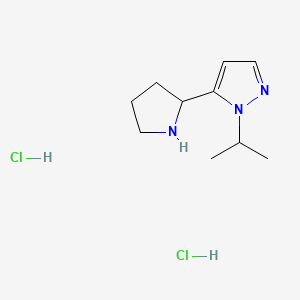
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
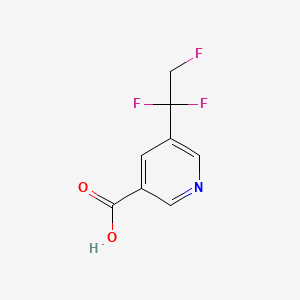
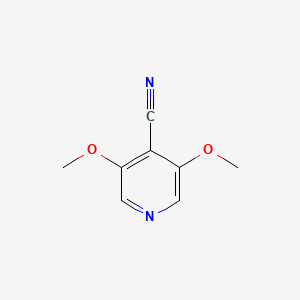
![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)


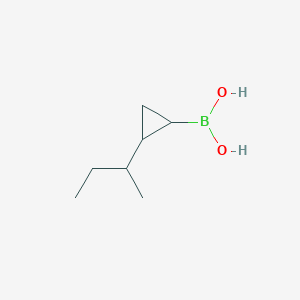
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
